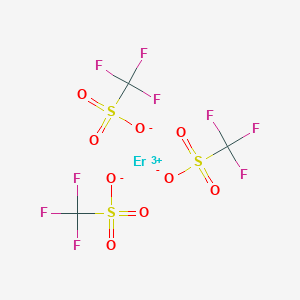

Erbium(III) trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Erbium(III) trifluoromethanesulfonate can be synthesized by reacting erbium metal with trifluoromethanesulfonic acid or trifluoromethanesulfonyl chloride under an inert atmosphere . The reaction typically involves the following steps:

Reaction with Trifluoromethanesulfonic Acid: Erbium metal is dissolved in trifluoromethanesulfonic acid, resulting in the formation of this compound.

Reaction with Trifluoromethanesulfonyl Chloride: Erbium metal is reacted with trifluoromethanesulfonyl chloride in the presence of a suitable solvent, such as dichloromethane, to produce this compound.

化学反应分析

Erbium(III) trifluoromethanesulfonate is primarily used as a catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: It acts as a Lewis acid catalyst in the Aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy carbonyl compounds.

Condensation Reactions: It is used in the synthesis of benzimidazole derivatives through double-condensation reactions with electron-rich aldehydes.

Substitution Reactions: It can catalyze substitution reactions involving silylated chinchona alkaloids and acid chlorides.

科学研究应用

Catalytic Applications

1.1 Epoxide Ring Opening

Erbium(III) triflate has been extensively studied for its ability to catalyze the ring opening of epoxides. This reaction is significant for synthesizing various alcohols and other functional groups. The catalytic efficiency of Er(OTf)₃ allows for mild reaction conditions and high conversion rates. For instance, it has been used effectively in the regio- and stereoselective ring opening of epoxides with nucleophiles such as trimethylsilyl azide and trimethylsilyl cyanide, yielding α-azido alcohols and β-hydroxynitriles, which are valuable intermediates in organic synthesis .

1.2 Acylation of Alcohols and Phenols

Erbium triflate serves as a powerful catalyst for the acylation of alcohols and phenols. This reaction is crucial in the formation of esters and other acyl derivatives, which are important in pharmaceuticals and fine chemicals. Studies have shown that Er(OTf)₃ facilitates these reactions efficiently across a variety of substrates, demonstrating its broad applicability in synthetic chemistry .

1.3 Synthesis of Acetonides

Another notable application is the conversion of epoxides into acetonides using erbium triflate as a catalyst. This transformation occurs almost quantitatively when epoxides are dissolved in acetone under catalytic conditions, showcasing the compound's effectiveness in functional group transformations .

Eco-Friendly Synthetic Protocols

Erbium triflate has been employed in developing eco-friendly synthetic methodologies, particularly through solvent-free reactions or reactions conducted in environmentally benign solvents. For example, it has been used successfully in the synthesis of various organic compounds under microwave irradiation, which enhances reaction rates while minimizing energy consumption .

Material Science Applications

3.1 Photocatalysis

In material science, erbium(III) triflate has shown promise as a dopant to enhance the photocatalytic activity of metal oxides. For instance, incorporating Er(OTf)₃ into YVO₄ has improved its photocatalytic properties for water splitting reactions by facilitating better electron-hole separation mechanisms . This application highlights its potential role in renewable energy technologies.

3.2 Heterogeneous Catalysis

Recent studies have explored the use of erbium triflate in heterogeneous catalysis applications, such as converting cellulose into lactic acid using Er(OTf)₃ supported on montmorillonite K-10 . This approach not only improves catalytic efficiency but also enables catalyst recovery and reuse.

Case Studies

作用机制

As a Lewis acid, erbium(III) trifluoromethanesulfonate facilitates various chemical reactions by accepting electron pairs from donor molecules. This interaction enhances the electrophilicity of the reactants, promoting the formation of new chemical bonds. In Aldol reactions, for example, it coordinates with the carbonyl group of the aldehyde, increasing its reactivity towards nucleophilic attack by the silyl enol ether .

相似化合物的比较

Erbium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate salts, which include compounds such as yttthis compound, yttrium(III) trifluoromethanesulfonate, and dysprosium(III) trifluoromethanesulfonate . Compared to these similar compounds, this compound is unique due to its specific magnetic and spectral properties, which make it particularly valuable in coordination chemistry and the study of complex molecular structures .

Similar Compounds

- Yttthis compound

- Yttrium(III) trifluoromethanesulfonate

- Dysprosium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Holmium(III) trifluoromethanesulfonate

生物活性

Erbium(III) trifluoromethanesulfonate, commonly referred to as Er(OTf)₃, is a lanthanide salt that has garnered attention for its catalytic properties in organic synthesis. This compound exhibits unique biological activity, primarily due to its role as a Lewis acid catalyst. This article explores the biological activity of Er(OTf)₃, highlighting its applications in catalysis, potential therapeutic uses, and relevant case studies.

This compound is characterized by its high solubility in polar solvents and its ability to act as a strong Lewis acid. Its chemical formula is represented as Er(CF₃SO₃)₃, and it is typically used in various catalytic processes due to its efficiency in facilitating chemical reactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 404.5 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and alcohols |

| Melting Point | Decomposes before melting |

Catalytic Applications

Er(OTf)₃ has been extensively studied for its catalytic activity in organic reactions. It has shown promise in several key areas:

- Ring Opening of Epoxides : Er(OTf)₃ effectively catalyzes the regio- and stereoselective ring opening of epoxides, producing valuable intermediates such as β-hydroxynitriles and α-azido alcohols. This reaction proceeds under mild conditions with high conversion rates, showcasing the compound's efficiency as a catalyst .

- Acylation Reactions : The compound acts as a powerful catalyst for the acylation of alcohols and phenols, facilitating the formation of esters and enhancing reaction yields across various substrates .

- Eco-Friendly Processes : Research indicates that Er(OTf)₃ can be utilized in eco-sustainable synthetic protocols, reducing reliance on hazardous reagents and solvents .

Potential Therapeutic Uses

While primarily recognized for its catalytic properties, there is emerging interest in the potential therapeutic applications of Er(OTf)₃. Some studies suggest that lanthanide compounds may possess bioactive properties that could be explored for medicinal chemistry applications.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various lanthanide salts, including Er(OTf)₃. The results indicated that certain concentrations exhibited significant inhibitory effects against specific bacterial strains, suggesting potential applications in developing antimicrobial agents .

Mechanistic Insights

The mechanism underlying the catalytic action of Er(OTf)₃ involves coordination with substrate molecules, enhancing electrophilic character and facilitating nucleophilic attacks. This process not only accelerates reaction rates but also improves selectivity towards desired products.

Research Findings

Recent studies have focused on optimizing the use of Er(OTf)₃ in various catalytic processes:

- Efficiency in Organic Synthesis : Research highlighted the use of low catalyst loadings (as low as 0.1 mol%) while maintaining high yields and selectivity, emphasizing the compound's efficiency .

- Recyclability : Investigations into the recyclability of Er(OTf)₃ have shown that it can be reused multiple times without significant loss of activity, making it an attractive option for sustainable chemistry practices .

Table 2: Summary of Catalytic Activities

| Reaction Type | Catalyst Loading | Yield (%) | Selectivity |

|---|---|---|---|

| Epoxide Ring Opening | 0.1 mol% | >90 | High |

| Acylation | 5 mol% | 85-95 | Moderate |

| Eco-Friendly Synthesis | Variable | >80 | High |

常见问题

Q. Basic: What are the standard methods for synthesizing and characterizing Erbium(III) trifluoromethanesulfonate?

This compound is typically synthesized via microwave-assisted reactions. For example, a protocol involves reacting the precursor with dry acetonitrile under microwave irradiation (200W, 120°C, 30 minutes), followed by extraction with ethyl acetate and purification via flash column chromatography (cyclohexane/ethyl acetate = 2/1) . Characterization includes:

- 1H/13C NMR spectroscopy to confirm chemical shifts (e.g., δ 1.35–1.60 ppm for specific protons).

- Infrared (IR) spectroscopy to identify functional groups (e.g., absorption peaks at 1150 cm⁻¹ for triflate ligands).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% by retention time analysis) .

Q. Basic: What are the critical handling and storage protocols for this compound?

This compound is hygroscopic and moisture-sensitive . Key protocols include:

- Storage : In airtight containers under inert gas (argon or nitrogen) at −20°C.

- Handling : Use dry glove boxes or Schlenk lines. Wear protective gloves, goggles, and lab coats to avoid skin contact .

- Waste disposal : Collect residues separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. Advanced: How does this compound function as a catalyst in eco-friendly heterocyclic synthesis?

This compound is a Lewis acid catalyst in green chemistry, enabling solvent-free or low-solvent reactions. For instance, it catalyzes benzimidazole derivatives via condensation reactions under mild conditions (e.g., 60°C, 4 hours) with high yields (>85%). Methodological considerations:

- Substrate scope : Test electron-rich/electron-poor substrates to assess catalytic versatility.

- Reaction monitoring : Use TLC or in-situ IR to track intermediates.

- Reusability : Evaluate catalyst stability over multiple cycles via ICP-OES to detect Er³⁺ leaching .

Q. Advanced: What role does this compound play in epoxy polymerization kinetics?

In epoxy resin systems, it acts as a cationic initiator. Key findings include:

- Kinetic analysis : Differential scanning calorimetry (DSC) reveals accelerated curing at 100–120°C, with activation energy reduced by 15–20% compared to conventional initiators.

- Mechanistic insight : FTIR spectroscopy shows enhanced ring-opening of epoxide groups due to strong Lewis acidity.

- Material properties : The resulting polymers exhibit improved thermal stability (TGA: decomposition >300°C) and corrosion resistance, validated by electrochemical impedance spectroscopy (EIS) .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies in catalytic performance often arise from:

- Reaction conditions : Compare solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and microwave vs. conventional heating .

- Substrate steric effects : Conduct Hammett plots to correlate electronic effects with reaction rates.

- Characterization gaps : Verify catalyst purity (e.g., via elemental analysis) and quantify residual moisture (Karl Fischer titration), as water can deactivate Lewis acid sites .

Q. Methodological: What analytical techniques are recommended to assess the stability of this compound in solution?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Dynamic light scattering (DLS) : Monitor aggregation in polar solvents (e.g., DMF, DMSO).

- UV-Vis spectroscopy : Track ligand dissociation by observing absorbance shifts (e.g., 250–300 nm for triflate ligands) .

Q. Advanced: How does this compound compare to other lanthanide triflates in catalytic applications?

- Acidity scale : Use Gutmann–Beckett method to rank Lewis acidity (Er³⁺ > Yb³⁺ > Eu³⁺).

- Substrate selectivity : Test Friedel–Crafts alkylation; Er³⁺ shows higher regioselectivity for ortho-substituted aromatics than Yb³⁺.

- Environmental impact : Life-cycle assessment (LCA) reveals lower toxicity than transition-metal catalysts (e.g., FeCl₃) .

属性

CAS 编号 |

139177-64-3 |

|---|---|

分子式 |

CHErF3O3S |

分子量 |

317.34 g/mol |

IUPAC 名称 |

erbium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

FECRNHPJGAZUKO-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Er] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。